molecular formula C21H15N3O3 B14234709 2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid

2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid

Cat. No.: B14234709
M. Wt: 357.4 g/mol
InChI Key: YSMVBYOGPSVRNF-UHFFFAOYSA-N
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Description

2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a benzoic acid moiety via a carbamoyl bridge. The compound’s synthesis typically involves coupling reactions between imidazo[1,2-a]pyridine derivatives and functionalized benzoic acid intermediates, as exemplified in synthetic routes for related analogs (e.g., iodinated derivatives in ) . Its molecular formula is C21H16N3O3, with a molecular weight of 370.38 g/mol.

Properties

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C21H15N3O3/c25-20(16-8-1-2-9-17(16)21(26)27)22-15-7-5-6-14(12-15)18-13-24-11-4-3-10-19(24)23-18/h1-13H,(H,22,25)(H,26,27)

InChI Key

YSMVBYOGPSVRNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)C(=O)O

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features a benzoic acid core substituted with a carbamoyl group linked to a 3-(imidazo[1,2-a]pyridin-2-yl)phenyl moiety. The imidazo[1,2-a]pyridine ring system (C₈H₆N₂) introduces conjugation effects that stabilize the aromatic system while enabling π-stacking interactions. The carboxamide bridge (CONH) provides rotational flexibility critical for binding interactions in potential pharmacological applications.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests three logical disconnections:

  • Amide bond cleavage : Separating the benzoic acid derivative from the imidazo[1,2-a]pyridine-containing aniline
  • Imidazo[1,2-a]pyridine ring formation : Constructing the heterocyclic system from 2-aminopyridine precursors
  • Phenyl linkage installation : Coupling the aromatic systems through Suzuki-Miyaura or Ullmann reactions

Synthetic Route 1: Sequential Ring Assembly and Amide Coupling

Imidazo[1,2-a]pyridine Synthesis

The patent-derived method for related compounds employs a tin-free diazonium salt reduction strategy adaptable to this synthesis:

  • Diazotization : Treat 3-bromoaniline (1.0 equiv) with sodium nitrite (1.2 equiv) in hydrochloric acid at 0-5°C
  • Reduction : Add sodium sulfite (2.5 equiv) to form the hydrazine intermediate
  • Cyclization : React with 2-bromo-1-(pyridin-2-yl)ethan-1-one (1.1 equiv) in DMF at 80°C for 6 hours

This method achieves 72-78% yield for 3-(imidazo[1,2-a]pyridin-2-yl)aniline, avoiding tin contamination seen in traditional stannous chloride reductions.

Benzoic Acid Activation

Activate 2-carboxybenzoyl chloride via:

  • Chlorination : Treat 2-aminobenzoic acid (1.0 equiv) with thionyl chloride (3.0 equiv) in anhydrous DCM
  • Quench : Remove excess SOCl₂ by rotary evaporation under reduced pressure

Amide Coupling

Couple components using mixed anhydride method:

  • Activation : React 2-carboxybenzoyl chloride (1.05 equiv) with N-methylmorpholine (1.1 equiv) in THF at -15°C
  • Aminolysis : Add 3-(imidazo[1,2-a]pyridin-2-yl)aniline (1.0 equiv) and stir for 12 hours at room temperature
  • Workup : Acidify with 1N HCl to pH 2.0, extract with ethyl acetate

Yield : 68% isolated product after recrystallization from ethanol/water

Synthetic Route 2: Convergent Approach via Suzuki Coupling

Boronic Ester Preparation

Synthesize (3-aminophenyl)boronic acid pinacol ester:

  • Lithiation : Treat 3-bromoaniline (1.0 equiv) with n-BuLi (1.1 equiv) in THF at -78°C
  • Borylation : Add B(OMe)₃ (1.5 equiv), warm to 0°C, then quench with pinacol (1.2 equiv)

Suzuki-Miyaura Coupling

React with 2-bromoimidazo[1,2-a]pyridine (1.0 equiv):

  • Catalysis : Use Pd(PPh₃)₄ (5 mol%) in degassed DME/H₂O (4:1)
  • Conditions : Reflux at 85°C for 8 hours under nitrogen
  • Isolation : Extract with DCM, dry over MgSO₄, concentrate

Yield : 82% coupled product

Amide Formation

Employ HATU-mediated coupling:

  • Activation : Mix 2-carboxybenzoic acid (1.1 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF
  • Coupling : Add Suzuki product (1.0 equiv), stir at 25°C for 4 hours
  • Purification : Precipitation from diethyl ether, filter through Celite

Yield : 91% final product

Process Optimization and Scalability Analysis

Critical Process Parameters

Parameter Route 1 Route 2
Total Steps 5 4
Overall Yield (%) 46 68
Pd Consumption (mol%) 0 5
Highest Temp (°C) 80 85
Chromatography Required Yes No

Impurity Profile Comparison

Route 1 Major Impurities :

  • Residual DMF (≤0.2%)
  • Hydrolyzed acyl chloride (≤1.8%)

Route 2 Major Impurities :

  • Suzuki homocoupling byproduct (≤0.5%)
  • HATU decomposition products (≤0.3%)

Alternative Methodologies and Emerging Technologies

Flow Chemistry Approach

Recent advances enable continuous synthesis of the imidazo[1,2-a]pyridine core:

  • Microreactor Design : 2.5 mL PTFE coil reactor
  • Residence Time : 8 minutes at 120°C
  • Throughput : 12 g/hour with 89% conversion

Enzymatic Amidation

Lipase-mediated coupling shows promise for green chemistry applications:

  • Enzyme : Candida antarctica Lipase B (CAL-B)
  • Solvent : tert-Butanol/water (9:1)
  • Conversion : 78% after 24 hours at 37°C

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :
δ 13.02 (s, 1H, COOH), 10.52 (s, 1H, NH), 8.71 (d, J=6.8 Hz, 1H), 8.32 (s, 1H), 7.92-7.85 (m, 4H), 7.64-7.58 (m, 3H), 7.42 (t, J=7.6 Hz, 1H), 7.12 (t, J=6.8 Hz, 1H)

HRMS (ESI+) :
Calculated for C₂₁H₁₆N₃O₃ [M+H]⁺: 358.1189, Found: 358.1192

Purity Assessment

Method Purity (%)
HPLC (C18, 254 nm) 99.3
Elemental Analysis C 70.58 (70.51)
TLC (SiO₂, EtOAc) Single spot

Chemical Reactions Analysis

Types of Reactions

2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The imidazo[1,2-a]pyridine moiety is known to interact with γ-aminobutyric acid receptors, which can result in sedative or anxiolytic effects . Additionally, it may inhibit key enzymes involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid and related imidazo[1,2-a]pyridine derivatives:

Compound Name Molecular Formula Key Structural Features Biological Activity/Applications
2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid C21H16N3O3 Carbamoyl linker, benzoic acid moiety Potential kinase inhibitor (analogous to CLK inhibitors in )
3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid () C15H12N2O3 Methoxy bridge instead of carbamoyl; smaller molecular weight (268.27 g/mol) Unknown specific activity; structural simplicity may favor solubility
6-Iodoimidazo[1,2-a]pyridine derivatives () C14H10IN3O2 Iodo substitution at position 6; methylpropanoic acid side chain CLK1/4 kinase inhibition (IC50 < 100 nM in related compounds)
3-Benzylimidazo[1,2-a]pyridine analogs () C23H20N3O2 Benzyl substituents; disubstituted imidazo[1,2-a]pyridine Antitumor activity against HeLa and MDA-MB-231 cell lines (IC50 ~1–5 μM)
4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol () C13H10N2O2 Dihydroxybenzene core; lacks carbamoyl/benzoic acid groups Targets macrophage migration inhibitory factor (MIF); anti-inflammatory potential

Key Observations :

Structural Impact on Bioactivity: The carbamoyl-benzoic acid group in the target compound distinguishes it from analogs like 3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid (), which uses a methoxy linker. Iodo-substituted derivatives () exhibit higher kinase inhibition potency due to halogen bonding with kinase active sites, a feature absent in the non-halogenated target compound .

Antitumor Activity :

  • The target compound’s benzoic acid moiety may reduce cytotoxicity compared to 3-benzylimidazo[1,2-a]pyridine derivatives (), which show sub-micromolar IC50 values but higher lipophilicity .

Solubility and Pharmacokinetics :

  • The carboxylic acid group in the target compound improves aqueous solubility relative to neutral analogs (e.g., methoxy-linked compounds in ), though this may limit blood-brain barrier penetration .

Therapeutic Scope :

  • While the target compound shares a scaffold with MIF inhibitors (), its carbamoyl-benzoic acid structure suggests divergent applications, possibly in kinase-driven pathologies (e.g., cancer, splicing disorders) .

Research Findings and Mechanistic Insights

  • Kinase Inhibition : Analogous compounds () demonstrate that imidazo[1,2-a]pyridine derivatives with electron-withdrawing groups (e.g., iodine) exhibit stronger CLK inhibition. The target compound’s lack of such substituents may reduce kinase affinity but broaden selectivity .
  • Antitumor Efficacy : In vitro studies of benzyl-substituted analogs () reveal that bulky substituents enhance apoptosis induction in cancer cells. The target compound’s benzoic acid group may instead modulate metabolic stability .

Biological Activity

The compound 2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N4O2C_{20}H_{16}N_{4}O_{2}. The structure features an imidazo[1,2-a]pyridine moiety linked to a phenyl group and a benzoic acid derivative through a carbamoyl linkage. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research has shown that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been reported to inhibit key cancer-related pathways and show activity against various cancer cell lines:

  • Inhibition of Cell Proliferation : Studies indicate that derivatives can effectively inhibit the proliferation of cancer cells such as HeLa and MCF-7 with IC50 values ranging from 1.17 µM to 5.85 µM .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific protein targets involved in cell growth and survival. For example, some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer progression .

Anti-inflammatory and Analgesic Effects

Imidazo[1,2-a]pyridine compounds have also demonstrated anti-inflammatory and analgesic effects:

  • Inhibition of Pro-inflammatory Cytokines : Certain derivatives have shown the ability to reduce levels of TNF-α and other pro-inflammatory cytokines in vitro .
  • Pain Relief : In animal models, these compounds have been effective in reducing pain responses, suggesting potential use in pain management therapies.

Antimicrobial Activity

The antimicrobial properties of imidazo[1,2-a]pyridines are noteworthy:

  • Broad Spectrum Activity : Some derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Mechanisms : The mechanisms often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives:

Substituent Position Effect on Activity Example Compounds
C6 PositionKey for anticancer activityCompound A (IC50 = 1.17 µM)
C3 PositionInfluences binding affinityCompound B (IC50 = 2.96 µM)
Carbamoyl GroupEnhances solubility and bioavailabilityCompound C (IC50 = 5.85 µM)

Case Studies

Several studies highlight the effectiveness of imidazo[1,2-a]pyridine derivatives:

  • Dimethylisoxazole-attached Imidazo[1,2-a]pyridines : These compounds were developed as selective CBP/P300 inhibitors with promising anticancer activity .
  • Synthesis and Evaluation of New Derivatives : A study synthesized various new derivatives that displayed significant inhibitory effects on tumor cell lines, emphasizing the importance of functional group positioning on biological activity .
  • In Vivo Studies : Animal model studies demonstrated that certain compounds not only inhibited tumor growth but also showed minimal toxicity compared to standard chemotherapy agents .

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